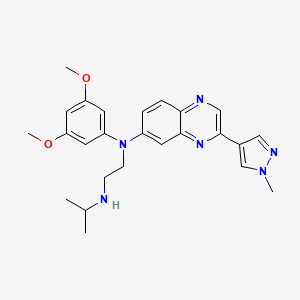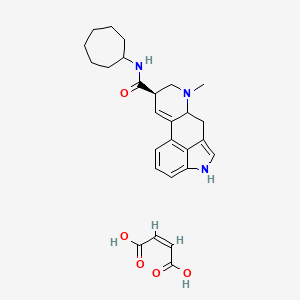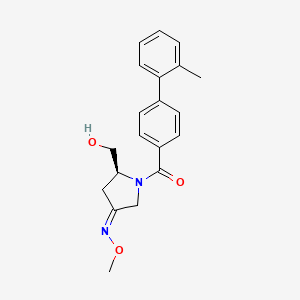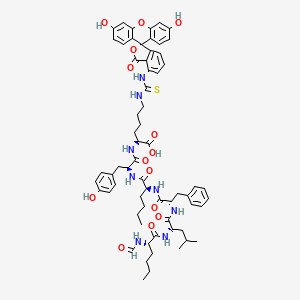
F-Chemotactic peptide-fluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F-Chemotactic peptide-fluorescein is a fluorescent label.
Aplicaciones Científicas De Investigación
1. Role in Inflammation and Host Defense
F-Chemotactic peptide-fluorescein, particularly formyl-peptide receptors (FPRs), are critical in leukocyte accumulation at inflammation sites and microbial infections. These receptors interact with a variety of pro- and anti-inflammatory ligands, contributing to diverse disease pathologies including amyloidosis, Alzheimer's disease, prion disease, and HIV. This highlights their potential as therapeutic targets in managing inflammation-related diseases (Le et al., 2002), (Li & Ye, 2013).
2. Chemotactic Responses and Cell Signaling
F-Chemotactic peptides, such as annexin 1 N-terminal peptide and LL-37, can activate leukocyte chemotaxis and cell signaling through FPR family members. These interactions play pivotal roles in regulating leukocyte migration into inflamed tissue, contributing to both innate and adaptive immunity (Ernst et al., 2004), (Yang et al., 2000).
3. Biosensors and Molecular Imaging
F-Chemotactic peptide-fluorescein, in conjunction with graphene oxide and fluorescein isothiocyanate, has been used to develop fluorescent biosensors for analyzing peptide-receptor interactions. These biosensors are promising for molecular imaging in cancer diagnosis, offering insights into protein functions in cells (Bianying et al., 2013).
4. Exploring Chemotactic Mechanisms
Studies have elucidated the chemotactic effects and specificity of formylated peptides, contributing to our understanding of chemotaxis in immune responses. These insights are vital for comprehending the underlying mechanisms of immune cell migration and the potential of chemotactic peptides as therapeutic agents (Kőhidai et al., 2003).
5. Roles in Mucosal Immune System
FPRs, including variants influenced by F-Chemotactic peptide-fluorescein, are not just limited to phagocytes but are also expressed in nonhematopoietic cells like epithelial cells. They play significant roles in maintaining mucosal homeostasis, especially in regulating the interactions between microbiota and host cells at various mucosal surfaces (Jeong & Bae, 2020).
6. Radiolabeling for Imaging
F-Chemotactic peptides have been used in developing methodologies for radiolabeling, enhancing the routine application of radiolabeled peptides in receptor imaging and quantification of receptor status, particularly in cancer diagnostics (Poethko et al., 2004).
Propiedades
Número CAS |
117576-09-7 |
|---|---|
Nombre del producto |
F-Chemotactic peptide-fluorescein |
Fórmula molecular |
C64H76N8O14S |
Peso molecular |
1213.41 |
Nombre IUPAC |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)carbamothioylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H76N8O14S/c1-5-7-18-47(66-36-73)56(77)69-50(31-37(3)4)58(79)71-51(32-38-15-10-9-11-16-38)59(80)67-48(19-8-6-2)57(78)70-52(33-39-22-24-40(74)25-23-39)60(81)68-49(61(82)83)20-12-13-30-65-63(87)72-46-21-14-17-45-55(46)62(84)86-64(45)43-28-26-41(75)34-53(43)85-54-35-42(76)27-29-44(54)64/h9-11,14-17,21-29,34-37,47-52,74-76H,5-8,12-13,18-20,30-33H2,1-4H3,(H,66,73)(H,67,80)(H,68,81)(H,69,77)(H,70,78)(H,71,79)(H,82,83)(H2,65,72,87)/t47-,48-,49-,50-,51-,52-/m0/s1 |
Clave InChI |
SZERHIDJPVWUOG-UTEXNEJUSA-N |
SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC=CC4=C3C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)C(=O)O)NC=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
F-Chemotactic peptide-fluorescein; Fnlpntl-fluorescein; N-Formyl-nle-leu-phe-nle-tyr-lys-fluorescein; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



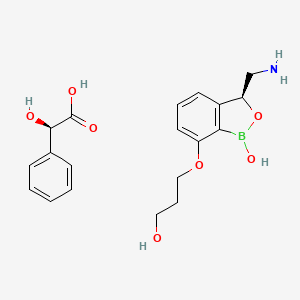
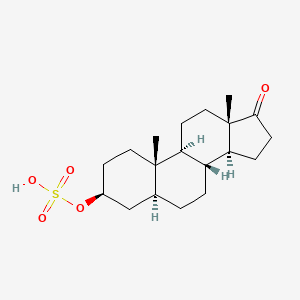
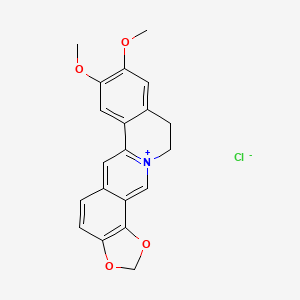
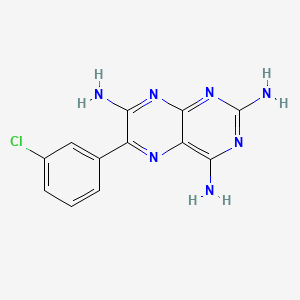
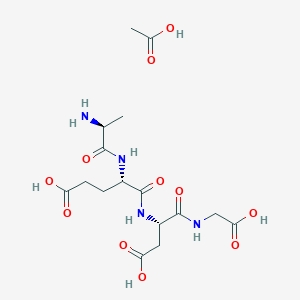
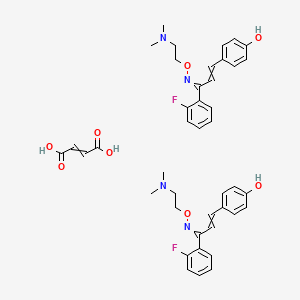
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)
![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)
